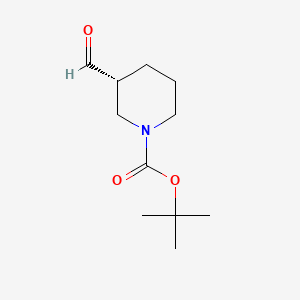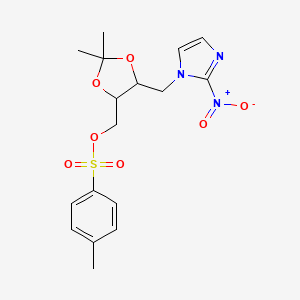
FETNIM-Precursor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FETNIM-Precursor, also known as 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-2,3-butanediol, is a compound used in the synthesis of 18F-Fluoroerythronitroimidazole (FETNIM). FETNIM is a radiopharmaceutical used as a marker for tumor hypoxia in positron emission tomography (PET) imaging. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can affect the efficacy of treatments like radiotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FETNIM involves a nucleophilic reaction between 18F-fluoride and a tosylated precursor, followed by the hydrolysis of the protecting group. The precursor is prepared by tosylation of the corresponding alcohol, which is then subjected to nucleophilic substitution with 18F-fluoride .
Industrial Production Methods: In an industrial setting, the production of FETNIM-Precursor involves the large-scale synthesis of the tosylated precursor, followed by its reaction with 18F-fluoride under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Nucleophilic Substitution: The primary reaction involved in the synthesis of FETNIM is the nucleophilic substitution of the tosyl group by 18F-fluoride.
Hydrolysis: The hydrolysis of the protecting group is another crucial step in the synthesis process
Common Reagents and Conditions:
Reagents: 18F-fluoride, tosylated precursor, hydrolyzing agents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity
Major Products:
Scientific Research Applications
FETNIM-Precursor and its derivative, FETNIM, have several scientific research applications:
Chemistry: Used in the synthesis of radiopharmaceuticals for imaging purposes.
Biology: Helps in studying the hypoxic conditions in biological tissues.
Medicine: Used in PET imaging to detect and quantify tumor hypoxia, aiding in the diagnosis and treatment planning for cancer patients.
Industry: Employed in the production of radiopharmaceuticals for medical imaging
Mechanism of Action
FETNIM works by targeting hypoxic tumor cells. The compound is taken up by cells under low oxygen conditions and undergoes metabolic trapping, which allows it to accumulate in hypoxic regions. This accumulation can be detected using PET imaging, providing valuable information about the extent and severity of tumor hypoxia .
Comparison with Similar Compounds
- Fluoromisonidazole (FMISO)
- Fluoroazomycin arabinoside (FAZA)
- Fluoroetanidazole (FETA)
Comparison:
- Hydrophilicity: FETNIM is more hydrophilic compared to FMISO, leading to faster renal clearance and lower liver uptake .
- Tumor Uptake: FETNIM shows a positive correlation between tumor blood flow and initial tumor uptake, which is different from other hypoxia markers .
- Metabolic Trapping: FETNIM exhibits low peripheral metabolism and possible metabolic trapping in hypoxic tumor tissue, making it a reliable marker for PET imaging .
FETNIM-Precursor stands out due to its unique properties, such as rapid clearance and effective targeting of hypoxic tumor cells, making it a valuable tool in the field of medical imaging and cancer research.
Properties
IUPAC Name |
[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOOYYSZCDVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)



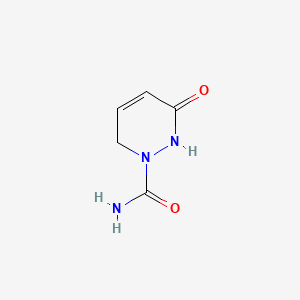
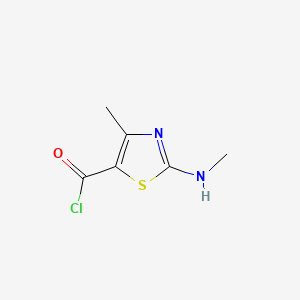
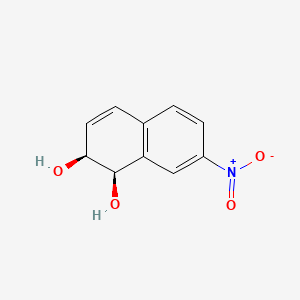
![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)
